molecular formula C21H23Cl2N3O B1665719 Alpidem CAS No. 82626-01-5

Alpidem

Cat. No. B1665719
CAS RN: 82626-01-5
M. Wt: 404.3 g/mol
InChI Key: JRTIDHTUMYMPRU-UHFFFAOYSA-N
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Description

Alpidem is a GABA A receptor positive allosteric modulator . It is an anxiolytic drug from the imidazopyridine family . Unlike zolpidem, alpidem does not produce sedative effects at normal doses and is used specifically for the treatment of anxiety .


Synthesis Analysis

A flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .


Molecular Structure Analysis

Alpidem has a molecular formula of C21H23Cl2N3O . The metabolic pathway of alpidem includes the formation of an epoxide at the C–C bond between the 7- and 8-position as an intermediate .


Chemical Reactions Analysis

The flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .


Physical And Chemical Properties Analysis

Alpidem has a molecular weight of 404.33 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application

Alpidem is used in sleep management and is evaluated for its modulatory properties on human α1β2γ receptors .

Method of Application

The study used concatenated GABA A pentamers expressed in Xenopus laevis oocytes and measured via two-electrode voltage clamp .

Results

The study found that no compound tested had significant effects on γ1-containing receptors below 10 μM .

Synthetic Chemistry

Application

Alpidem is synthesized in a flow process and connected to a Frontal Affinity Chromatography screening assay to investigate their interaction with Human Serum Albumin (HSA) .

Method of Application

The flow of information between chemical and biological research was used to perform synthesis and biological evaluation in an integrated manner .

Results

The results of this application were not explicitly mentioned in the source .

Sleep Management

Application

Alpidem is one of the non-benzodiazepine Z-drugs used in sleep management .

Method of Application

The study evaluated the modulatory properties of five non-benzodiazepine Z-drugs (zaleplon, indiplon, eszopiclone, zolpidem, and alpidem) on human α1β2γ receptors using all three γ subtypes .

Results

The study found that zaleplon and indiplon modulate γ3-containing receptors equally as efficacious as γ2-containing receptors .

Treatment of Anxiety

Application

Alpidem has been studied for the treatment of anxiety .

Method of Application

Clinical trials were conducted to evaluate the effectiveness of Alpidem in the treatment of chronic and situational anxiety .

Results

In clinical trials, Alpidem demonstrated effectiveness in the treatment of chronic and situational anxiety, including stress-related anxiety, generalized anxiety, and adjustment disorder .

Safety And Hazards

Alpidem is harmful if swallowed . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product . In case of swallowing, it is recommended to call a poison center or doctor .

Relevant Papers

  • "Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses" .
  • "The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits" .
  • "A preliminary metabolic study of alpidem in rat and man" .

properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049046
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpidem

CAS RN

82626-01-5
Record name Alpidem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpidem [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82626-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,960
Citations
B Zivkovic, E Morel, D Joly, G Perrault… - …, 1990 - thieme-connect.com
… alpidem possesses anxiolytic activity with a profile which is substantially different from that of benzodiazepines. Thus, in mice, alpidem … drugs, however, alpidem was inactive against …
Number of citations: 85 www.thieme-connect.com
A Durand, JP Thénot, G Bianchetti… - Drug metabolism …, 1992 - Taylor & Francis
Alpidem (AnanxylR) and zolpidem (StilnoxR) are two compounds of the imidazopyridine chemical series (Fig. I) developed for their psychoactive properties [1-12]. Binding studies have …
Number of citations: 106 www.tandfonline.com
S Morton, M Lader - Pharmacopsychiatry, 1990 - thieme-connect.com
… By contrast, alpidem produced less impairment with less interaction with alcohol. … to c1inical need of either alpidem 25150 mg daily or lorazepam 1-6 mg daily. Alpidem was an effective …
Number of citations: 23 www.thieme-connect.com
PL Morselli - Pharmacopsychiatry, 1990 - thieme-connect.com
… data on the therapeutic activity of alpidem in various anxiety syn… tion), the therapeutic efficacy of alpidem was evident in 53 % of the … Globally, alpidem appears to be weil tolerated with a …
Number of citations: 27 www.thieme-connect.com
SZ Langer, C Faure-Halley, P Seeburg… - European …, 1992 - Elsevier
… In contrast, the imidazopyridines zolpidem and alpidem … , β-CCE and the imidazopyridines, alpidem and zolpidem and its … interaction of the imidazopyridines, alpidem and zolpidem, the …
Number of citations: 37 www.sciencedirect.com
A Berson, V Descatoire, A Sutton, D Fau… - … of Pharmacology and …, 2001 - ASPET
… Alpidem (10 μM) also increased the toxicity of tumor necrosis factor-α (1 ng/ml) in hepatocytes. In conclusion, low concentrations of alpidem … amines, however, alpidem inhibits calcium-…
Number of citations: 137 jpet.aspetjournals.org
B Musch, PL Morselli, P Priore - Pharmacology Biochemistry and Behavior, 1988 - Elsevier
… In this study, alpidem administered at a fixed dose of 50 mg tid, for 3 weeks was compared to placebo: 30 patients received alpidem and 30 received placebo after a one week placebo …
Number of citations: 25 www.sciencedirect.com
M Anzini, A Cappelli, S Vomero, G Giorgi… - Journal of medicinal …, 1996 - ACS Publications
… alpidem, also stimulates pregnenolone formation, but it appears to be more selective for the PBR than alpidem, … In this paper we describe the results obtained when alpidem was chosen …
Number of citations: 115 pubs.acs.org
L Frattola, R Piolti, S Bassi, MG Albizzati… - Clinical …, 1992 - journals.lww.com
… The anxiolytic efficacy of alpidem was significantly (p< 0.01) superior to that of placebo in all … could be observed in the alpidem group. Alpidem is a new interesting anxiolytic drug for …
Number of citations: 24 journals.lww.com
JHG Jonkman, G Bianchetti, G Grasmeijer… - European journal of …, 1991 - Springer
… alpidem and metabolites and the dose linearity of the parameters was investigated. The time to peak of alpidem … parameters and dose of the alpidem was observed for the metabolites …
Number of citations: 11 link.springer.com

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